N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-fluorophenyl)acetamide
Description
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-fluorophenyl)acetamide is a heterocyclic amide derivative characterized by a seven-membered cyclohepta[b]thiophene core substituted with a cyano group at position 3 and a 2-(4-fluorophenyl)acetamide moiety at position 2. The cyclohepta[b]thiophene scaffold provides a unique steric and electronic environment, distinguishing it from smaller (e.g., cyclopenta) or fused (e.g., benzo) thiophene derivatives.
The synthesis of such compounds typically involves N-acylation reactions between activated carboxylic acids (e.g., acid chlorides) and aminothiophene precursors. Characterization relies on techniques like FT-IR, NMR spectroscopy, and X-ray crystallography .
Properties
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c19-13-8-6-12(7-9-13)10-17(22)21-18-15(11-20)14-4-2-1-3-5-16(14)23-18/h6-9H,1-5,10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBYUBMGHAQCJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-fluorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H18FN3OS
- Molecular Weight : 357.43 g/mol
- CAS Number : 899732-06-0
The compound exhibits various biological activities primarily through the inhibition of specific enzymes and receptors. It has been studied for its potential role in modulating pathways associated with inflammation and cancer.
- Enzyme Inhibition : The compound has shown inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine synthesis pathway. This inhibition can lead to reduced proliferation of certain cancer cells and immune cells, making it a candidate for immunosuppressive therapy .
- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in breast cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .
Biological Activity Data
| Activity | Target | IC50 (µM) | Reference |
|---|---|---|---|
| DHODH Inhibition | Enzymatic Activity | 0.5 | |
| Antiproliferative | Breast Cancer Cells | 12.5 | |
| Apoptosis Induction | Caspase Activation | 15.0 |
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
A study evaluated the antiproliferative effects of the compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response . -
Immunosuppressive Potential :
Another study focused on the compound's ability to inhibit T-cell proliferation in response to mitogenic stimulation. The results showed that at concentrations as low as 5 µM, there was a marked decrease in T-cell activation markers, indicating potential use in autoimmune diseases or transplant rejection scenarios .
Comparison with Similar Compounds
Key Observations:
Core Structure Impact: Smaller rings (e.g., cyclopenta[b]thiophene in Compound 24) enhance rigidity and may improve binding to ATP pockets in kinases .
Substituent Effects :
- The 4-fluorophenyl group in the target compound likely enhances lipophilicity and metabolic stability compared to thiophene or chloro substituents .
- Sulfamoyl (Compound 24) and pyrazolopyridinyl () groups confer distinct electronic profiles, influencing interactions with kinase domains .
Synthetic Routes :
- N-acylation is a common strategy for attaching acetamide moieties .
- More complex derivatives (e.g., Compound 24) require multi-step syntheses involving sulfonamide coupling or heterocyclic condensations .
Physicochemical Properties
- Solubility: The cyano group and fluorophenyl substituent likely reduce aqueous solubility compared to sulfamoyl or hydroxylated analogs .
- Crystallinity: Thiophene-based amides (e.g., Compound I in ) often crystallize in monoclinic systems, suggesting similar packing for the target compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-fluorophenyl)acetamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves cyclization of the thiophene core followed by acylation. Key steps include:
- Cycloheptathiophene ring formation via cyclocondensation of substituted thiophenes under acidic conditions (e.g., H₂SO₄ or PPA) .
- Introduction of the cyano group via nucleophilic substitution or nitrile transfer reagents .
- Final acylation using 2-(4-fluorophenyl)acetic acid derivatives (e.g., activated as acyl chlorides) in anhydrous solvents like dichloromethane or THF .
- Critical Parameters :
- Temperature control (<0°C for nitrile stabilization; 60–80°C for cyclization).
- Solvent polarity (aprotic solvents enhance acylation efficiency).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
Q. How is structural confirmation achieved for this compound, and what analytical techniques are most reliable?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify cycloheptathiophene ring protons (δ 2.5–3.5 ppm for CH₂ groups) and fluorophenyl aromatic signals (δ 7.0–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI or EI) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₂₀H₁₈FN₂OS) .
- X-ray Crystallography : For unambiguous confirmation of the fused bicyclic structure and substituent orientation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects) for this compound?
- Approach :
- Target-Specific Assays : Use kinase inhibition profiling (e.g., EGFR or VEGFR-2) to clarify anticancer mechanisms, and microbial MIC assays (e.g., against S. aureus or E. coli) to validate antimicrobial activity .
- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl analogs) to isolate activity drivers .
- Dose-Response Studies : Identify biphasic effects (e.g., cytotoxicity at high concentrations vs. target inhibition at lower doses) .
Q. How can computational methods predict the compound’s interaction with biological targets, and what validation experiments are required?
- Workflow :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like cyclooxygenase-2 (COX-2) or β-catenin. Focus on the fluorophenyl moiety’s role in hydrophobic pocket interactions .
- MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns trajectories) .
- Validation :
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD values).
- Cellular Assays : Test target modulation (e.g., Western blot for phosphorylated ERK in cancer cells) .
Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity, and how are they addressed?
- Challenges :
- Racemization during acylation (due to basic conditions).
- Byproduct formation from cycloheptathiophene ring strain.
- Solutions :
- Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis .
- Optimize reaction time/temperature to minimize degradation (e.g., <4 hours at 25°C for acylation).
- Implement inline PAT (Process Analytical Technology) for real-time HPLC monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
